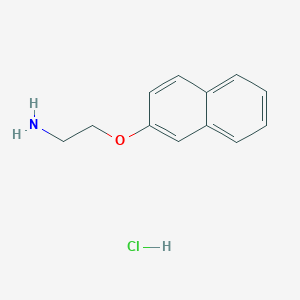

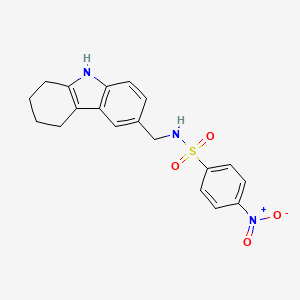

![molecular formula C21H24N2O6S B2580197 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1235677-20-9](/img/structure/B2580197.png)

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the introduction of the acryloyl group and the benzo[b][1,4]dioxine ring. The sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. The presence of the double bond in the acryloyl group could potentially allow for E/Z isomerism .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including addition reactions at the double bond, substitution reactions at the sulfonamide group, and ring-opening reactions of the benzo[b][1,4]dioxine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could confer water solubility, while the acryloyl group could make the compound reactive .Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides are a class of organic compounds that contain the sulfonamide group, a sulfur atom double bonded to two oxygen atoms and single bonded to a nitrogen atom. This functional group is central to the action of many pharmaceutical drugs due to its ability to mimic the structure of p-aminobenzoic acid (PABA), interfering with bacterial growth and survival.

Antibacterial Applications : The sulfonamide group is foundational in several antibacterial agents. These compounds were among the first systemic antimicrobial agents discovered and have been used to treat bacterial infections by inhibiting the synthesis of dihydrofolic acid, a precursor to nucleic acids in bacteria (Carta, Scozzafava, & Supuran, 2012).

Carbonic Anhydrase Inhibitors : Sulfonamides act as inhibitors of the enzyme carbonic anhydrase, which is involved in critical physiological processes including respiration, acid-base balance, and the formation of aqueous humor in the eye. This has implications for the treatment of conditions such as glaucoma, epilepsy, and certain types of edema (Gulcin & Taslimi, 2018).

Anticancer Properties : Some sulfonamides have shown potential in cancer treatment, likely due to their ability to inhibit carbonic anhydrase isoforms that are overexpressed in tumor cells, contributing to the acidic tumor microenvironment conducive to cancer progression and metastasis (El-Qaliei et al., 2020).

Role in Diuretics : Certain sulfonamides serve as the basis for diuretic drugs by inhibiting carbonic anhydrase in the kidney, leading to increased excretion of bicarbonate, sodium, and water, which is beneficial in treating hypertension and edema (Carta & Supuran, 2013).

Neurological Applications : Sulfonamides, through their various mechanisms, have also been implicated in the treatment of neurological conditions, underscoring the importance of this class of compounds in developing treatments for a range of diseases beyond their initial antibacterial use (McEwen & Olié, 2005).

Future Directions

properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c24-21(6-3-17-2-1-11-27-17)23-9-7-16(8-10-23)15-22-30(25,26)18-4-5-19-20(14-18)29-13-12-28-19/h1-6,11,14,16,22H,7-10,12-13,15H2/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDUHRXOUUFFDA-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

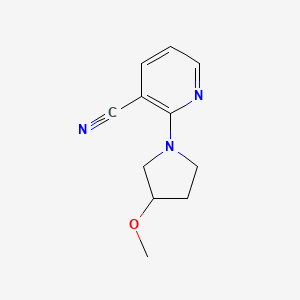

![N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2580115.png)

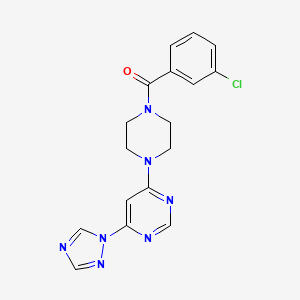

![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)

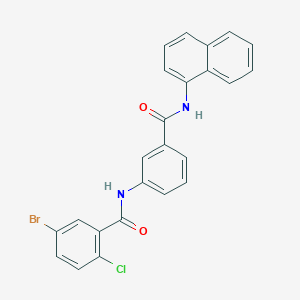

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline](/img/structure/B2580119.png)

![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)

![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)

![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2580133.png)

![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)